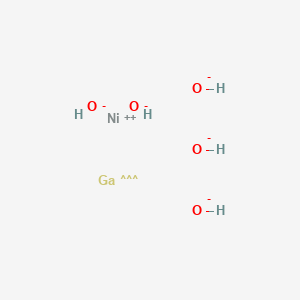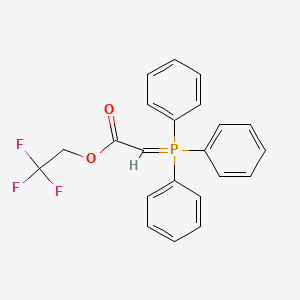
2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate is an organophosphorus compound with the chemical formula C22H21F3O2P. It is a white solid that is soluble in organic solvents. This compound is known for its use as a Wittig reagent, which is employed in organic synthesis to replace oxygen centers in ketones and aldehydes with CHCO2Et groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate typically involves the reaction of triphenylphosphine with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, where the triphenylphosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate has several scientific research applications:
Chemistry: Used as a Wittig reagent in organic synthesis to form alkenes from aldehydes and ketones.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate involves the formation of a phosphonium ylide intermediate. This intermediate reacts with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets are typically carbonyl groups in aldehydes and ketones, and the pathway involves the formation of a betaine intermediate followed by the elimination of triphenylphosphine oxide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (triphenylphosphoranylidene)acetate: Similar in structure and function, used as a Wittig reagent.
2,2,2-Trifluoroethyl trifluoroacetate: Used in different synthetic applications but shares the trifluoroethyl group.
Uniqueness
2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate is unique due to its trifluoroethyl group, which imparts distinct reactivity and stability compared to other Wittig reagents. This makes it particularly useful in the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
630103-85-4 |
|---|---|
Molekularformel |
C22H18F3O2P |
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl 2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C22H18F3O2P/c23-22(24,25)17-27-21(26)16-28(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16H,17H2 |
InChI-Schlüssel |
UBTBBPYTMIKYJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=CC(=O)OCC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)
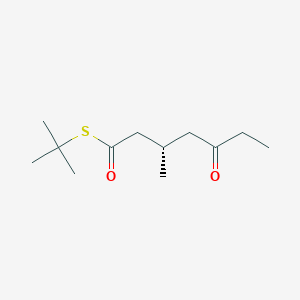
![lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane](/img/structure/B14219060.png)
![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)
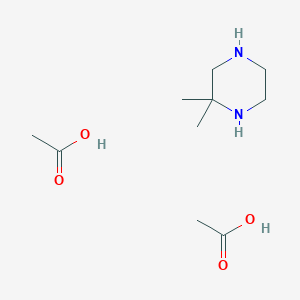

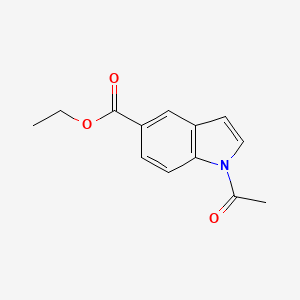


![Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14219105.png)
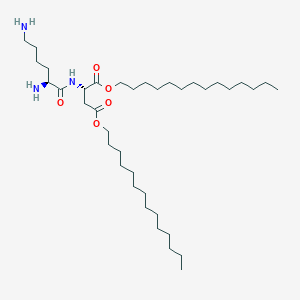
![Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-](/img/structure/B14219117.png)
![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)
